6,7-Dihydroxy-2,3-dihydrobenzofuran
Overview
Description
6,7-Dihydroxy-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. The presence of hydroxyl groups at the 6 and 7 positions of the benzofuran ring imparts unique chemical and biological properties to this compound. It is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-2,3-dihydrobenzofuran typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as catechol (1,2-dihydroxybenzene).
Cyclization: The precursor undergoes cyclization to form the benzofuran ring. This can be achieved through various methods, including
Hydroxylation: Introduction of hydroxyl groups at the 6 and 7 positions can be accomplished through selective hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of this compound-1,4-quinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated or alkylated benzofuran derivatives.
Scientific Research Applications
6,7-Dihydroxy-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-2,3-dihydrobenzofuran involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways.
Signal Transduction: It can modulate signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
6,7-Dihydroxy-2,3-dihydrobenzofuran can be compared with other similar compounds, such as:
6-Hydroxy-2,3-dihydrobenzofuran: Lacks one hydroxyl group, which may affect its reactivity and biological activity.
7-Hydroxy-2,3-dihydrobenzofuran: Similar to the above, with only one hydroxyl group.
2,3-Dihydrobenzofuran: Lacks both hydroxyl groups, significantly altering its chemical properties and applications.
The presence of two hydroxyl groups in this compound makes it unique, providing enhanced reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,9-10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEVTADDYREVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607370 | |
Record name | 2,3-Dihydro-1-benzofuran-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42484-95-7 | |
Record name | 2,3-Dihydro-1-benzofuran-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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